(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate
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Overview
Description
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a chemical compound that belongs to the class of oxathiolanes This compound is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate typically involves the following steps:
Formation of the Oxathiolane Ring: The oxathiolane ring can be synthesized through the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced by acetylation of the hydroxyl group present on the oxathiolane ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification with Benzoic Acid: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify the target molecules.
Comparison with Similar Compounds
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol: Lacks the benzoate ester group.
(2R)-5-(Hydroxy)-1,3-oxathiolane-2-methanol Benzoate: Lacks the acetyloxy group.
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Acetate: Contains an acetate ester instead of a benzoate ester.
Uniqueness: The presence of both the acetyloxy and benzoate ester groups in (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDXBQHMZOSFT-PIJUOVFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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